FE-PE2I
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Overview
Description
Scientific Research Applications
FE-PE2I has several important applications in scientific research:
Mechanism of Action
Safety and Hazards
FE-PE2I is used in PET imaging, which is a noninvasive technique. The main route of excretion of this compound is via the urine . The effective dose equivalent is 0.023 mSv/MBq (4.6 mSv/200 MBq), with organ doses for the urinary bladder, liver, pancreas, and kidneys being 0.119, 0.046, 0.031, and 0.029 mGy/MBq, respectively .
Future Directions
FE-PE2I has emerged as the agent of choice for many physicians in the shift from the first generation of SPECT tracers . It has several clear advantages such as reduced radiation burden and better discrimination between healthy patients and early-stage Parkinson’s disease patients . Future developments in imaging neurotransmitter systems and improved tracers of neuroinflammation and synaptic density are expected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FE-PE2I involves a nucleophilic reaction of fluorine-18 with a tosylated precursor. This is followed by purification and reformulation . The process is typically carried out using automated synthesis modules like the GE TRACERLab FX2 N, which ensures a high radiochemical yield and purity .
Industrial Production Methods
For industrial production, a fully automated and GMP-compliant procedure has been developed. This method involves the use of a radiosynthesis module, which allows for the production of this compound with a radiochemical yield of approximately 39% and a molar activity of 925.3 GBq/µmol . The synthesis time is around 70 minutes, and the product remains stable for up to 6 hours at room temperature .
Chemical Reactions Analysis
Types of Reactions
FE-PE2I primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a tosyl group with fluorine-18 .
Common Reagents and Conditions
The synthesis of this compound requires reagents such as fluorine-18, a tosylated precursor, and various solvents for purification. The reaction conditions typically involve controlled temperatures and the use of automated synthesis modules to ensure consistency and high yield .
Major Products Formed
The major product formed from the synthesis of this compound is the radiolabeled compound itself, which is used for PET imaging. The purity and radiochemical yield are critical factors in the production process to ensure the effectiveness of the radioligand .
Comparison with Similar Compounds
Similar Compounds
[123I]FP-CIT (DaTSCAN): Another radioligand used for imaging dopamine transporters, but it is used in single-photon emission computed tomography (SPECT) rather than PET.
[11C]PE2I: A carbon-11 labeled analog of FE-PE2I with similar applications but different pharmacokinetic properties.
Uniqueness of this compound
This compound is unique due to its high affinity and selectivity for the dopamine transporter, excellent brain permeability, and favorable metabolism. It offers higher resolution and lower noise in PET imaging compared to SPECT tracers like [123I]FP-CIT . Additionally, this compound has a faster washout from the brain and lower production of radiolabeled metabolites compared to [11C]PE2I .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of FE-PE2I involves the reaction of a precursor molecule with a reducing agent to form the final product.", "Starting Materials": [ "3-(2'-methoxyphenyl)-8-(3-methyl-2-butenyl)xanthine (MMP)", "Iron(III) chloride hexahydrate (FeCl3.6H2O)", "Sodium borohydride (NaBH4)", "Potassium hydroxide (KOH)", "Hydrochloric acid (HCl)", "Ethanol (EtOH)" ], "Reaction": [ "Step 1: Dissolve MMP (1.0 g) in ethanol (10 mL) and add FeCl3.6H2O (0.5 g). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add NaBH4 (0.5 g) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add KOH (0.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Acidify the reaction mixture with HCl and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent." ] } | |
CAS No. |
949091-68-3 |
Molecular Formula |
C20H25FINO2 |
Molecular Weight |
457.32 |
Synonyms |
2-Fluoroethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate |
Origin of Product |
United States |
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